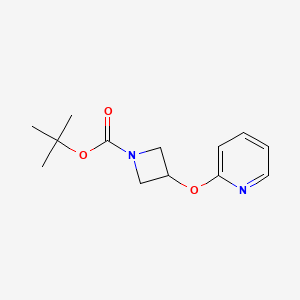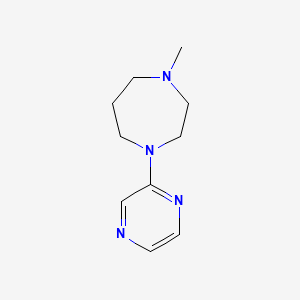![molecular formula C11H9N3S B6527639 2-(Imidazo[2,1-b]thiazol-6-yl)aniline CAS No. 925437-83-8](/img/structure/B6527639.png)
2-(Imidazo[2,1-b]thiazol-6-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Imidazo[2,1-b]thiazol-6-yl)aniline is an organic compound characterized by a fused heterocyclic structureIt is a white or pale yellow solid, insoluble in water but soluble in organic solvents such as dichloromethane, ethanol, and methanol .
Mechanism of Action
Target of Action
The primary target of 2-{Imidazo[2,1-b][1,3]thiazol-6-yl}aniline is Pantothenate synthetase of Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for various metabolic processes in the cell .
Mode of Action
The compound interacts with its target, Pantothenate synthetase, by forming a protein-ligand complex It is known that the binding of the compound to the enzyme inhibits its function, thereby disrupting the biosynthesis of pantothenate .
Biochemical Pathways
The inhibition of Pantothenate synthetase affects the pantothenate biosynthesis pathway, leading to a deficiency of coenzyme A . Coenzyme A is involved in various metabolic processes, including the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle. Therefore, the disruption of coenzyme A production can have significant downstream effects on the cell’s metabolism .
Pharmacokinetics
In silico admet prediction has been performed for similar compounds . These predictions can provide insights into the compound’s bioavailability and pharmacokinetic behavior, but they should be confirmed with experimental data.
Result of Action
The inhibition of Pantothenate synthetase by 2-{Imidazo[2,1-b][1,3]thiazol-6-yl}aniline leads to a disruption in the biosynthesis of pantothenate and, consequently, coenzyme A . This disruption can affect various metabolic processes in the cell, potentially leading to cell death . The compound has shown significant activity against Mycobacterium tuberculosis .
Biochemical Analysis
Biochemical Properties
2-{imidazo[2,1-b][1,3]thiazol-6-yl}aniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including pantothenate synthetase, which is involved in the biosynthesis of coenzyme A. The interaction between 2-{imidazo[2,1-b][1,3]thiazol-6-yl}aniline and pantothenate synthetase is characterized by the binding of the compound to the active site of the enzyme, leading to inhibition of its activity . Additionally, 2-{imidazo[2,1-b][1,3]thiazol-6-yl}aniline has been found to interact with other biomolecules such as proteins and nucleic acids, further highlighting its importance in biochemical pathways .
Cellular Effects
The effects of 2-{imidazo[2,1-b][1,3]thiazol-6-yl}aniline on various cell types and cellular processes have been extensively studied. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-{imidazo[2,1-b][1,3]thiazol-6-yl}aniline has been reported to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of action of 2-{imidazo[2,1-b][1,3]thiazol-6-yl}aniline involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The binding of 2-{imidazo[2,1-b][1,3]thiazol-6-yl}aniline to specific enzymes, such as pantothenate synthetase, results in the inhibition of enzyme activity, thereby disrupting essential biochemical pathways . Additionally, this compound has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-{imidazo[2,1-b][1,3]thiazol-6-yl}aniline have been observed to change over time. Studies have shown that this compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to 2-{imidazo[2,1-b][1,3]thiazol-6-yl}aniline can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity . These temporal effects are important considerations for the design of experiments and the interpretation of results.
Dosage Effects in Animal Models
The effects of 2-{imidazo[2,1-b][1,3]thiazol-6-yl}aniline vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as anti-cancer activity, without significant toxicity . At higher doses, 2-{imidazo[2,1-b][1,3]thiazol-6-yl}aniline can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in the development of 2-{imidazo[2,1-b][1,3]thiazol-6-yl}aniline as a potential therapeutic agent.
Metabolic Pathways
2-{imidazo[2,1-b][1,3]thiazol-6-yl}aniline is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily through oxidative pathways, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . The involvement of 2-{imidazo[2,1-b][1,3]thiazol-6-yl}aniline in these metabolic pathways can influence metabolic flux and the levels of key metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-{imidazo[2,1-b][1,3]thiazol-6-yl}aniline within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to be efficiently taken up by cells through active transport mechanisms, leading to its accumulation in specific cellular compartments . The distribution of 2-{imidazo[2,1-b][1,3]thiazol-6-yl}aniline within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins that facilitate its localization and retention .
Subcellular Localization
The subcellular localization of 2-{imidazo[2,1-b][1,3]thiazol-6-yl}aniline plays a crucial role in its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus, where it interacts with various cellular components . The targeting of 2-{imidazo[2,1-b][1,3]thiazol-6-yl}aniline to specific subcellular compartments is mediated by targeting signals and post-translational modifications that direct its localization . These interactions are essential for the compound’s biological activity and its effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Imidazo[2,1-b]thiazol-6-yl)aniline typically involves multicomponent reactions. One common method starts with N-Boc-N-propargylthiazol-2-amines, carbon monoxide, a secondary amine, and oxygen. This process is catalyzed by a PdI2/KI system under relatively mild conditions (100°C under 20 atm of a 4:1 mixture of CO-air), leading to the formation of 2-(imidazo[2,1-b]thiazol-5-yl)-N,N-dialkylacetamides .
Industrial Production Methods
Industrial production methods for this compound are less documented but would likely involve scalable versions of the laboratory synthesis, focusing on optimizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced catalytic systems could be explored to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Imidazo[2,1-b]thiazol-6-yl)aniline undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring or the heterocyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions such as acidic or basic environments, often with catalysts like palladium or copper.
Major Products
The major products formed from these reactions include various substituted imidazo[2,1-b]thiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its role in modulating biological pathways.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
2-(Imidazo[2,1-b]thiazol-6-yl)aniline can be compared with other imidazo[2,1-b]thiazole derivatives such as:
Levamisole: Known for its immunomodulatory and anticancer properties.
Imidazo[2,1-b]thiazole-3-carboxylic acid derivatives: Studied for their antimicrobial and antiviral activities.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-imidazo[2,1-b][1,3]thiazol-6-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S/c12-9-4-2-1-3-8(9)10-7-14-5-6-15-11(14)13-10/h1-7H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTRGEPXLUXABC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(dimethylamino)ethyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide hydrochloride](/img/structure/B6527584.png)
![[(2-ethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B6527593.png)
![N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B6527596.png)
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(4-methylbenzenesulfonamido)-5-nitrobenzamide](/img/structure/B6527598.png)
![6-methoxy-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one](/img/structure/B6527607.png)
![[(3,4-dimethoxyphenyl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B6527613.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B6527621.png)
![ethyl 5-amino-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B6527623.png)
![5-(thiophen-2-yl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B6527631.png)
![Ethyl 5-amino-3-(2-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B6527638.png)

